2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid
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Overview
Description
2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid is an organic compound that features a piperidine ring substituted with two fluorine atoms and an isonicotinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid typically involves the reaction of 3,3-difluoropiperidine with isonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The fluorine atoms and other substituents can be replaced with different groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A related compound with a similar structure but lacking the piperidine ring.
3,3-Difluoropiperidine: A compound with a similar piperidine ring but without the isonicotinic acid moiety.
Uniqueness
2-(3,3-Difluoropiperidin-1-yl)isonicotinic acid is unique due to the presence of both the difluoropiperidine and isonicotinic acid groups in its structure. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
Properties
Molecular Formula |
C11H12F2N2O2 |
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Molecular Weight |
242.22 g/mol |
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)3-1-5-15(7-11)9-6-8(10(16)17)2-4-14-9/h2,4,6H,1,3,5,7H2,(H,16,17) |
InChI Key |
JPUJPWUFUCYYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC(=C2)C(=O)O)(F)F |
Origin of Product |
United States |
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